Dalzanemdor, also known by its development code SAGE-718, is an experimental drug under investigation for the treatment of neurological disorders, particularly cognitive impairments associated with conditions such as Alzheimer's disease, Parkinson's disease, and Huntington's disease. It functions as a positive allosteric modulator of the N-methyl-D-aspartate receptor, a critical component in synaptic plasticity and cognitive functions like learning and memory. This compound is derived from the neurosteroid 24(S)-hydroxycholesterol and is currently in Phase II clinical trials .
Dalzanemdor is classified as a small molecule drug and specifically falls within the categories of antidementias and nootropics. It has been designated as an orphan drug due to its potential application in treating rare diseases, particularly Huntington's disease . The compound is being developed by Sage Therapeutics, a biopharmaceutical company focused on central nervous system disorders .
The synthesis of Dalzanemdor involves creating derivatives of 24(S)-hydroxycholesterol. The specific synthetic pathway has been detailed in scientific literature, where researchers have disclosed the structure and synthesis methods employed to produce this compound. The synthesis typically involves multi-step organic reactions that modify the steroid backbone to enhance its pharmacological properties while maintaining its structural integrity as a neurosteroid .
Dalzanemdor has the molecular formula and a molar mass of approximately 456.62 g/mol . Its chemical structure includes several functional groups that contribute to its activity as an NMDA receptor modulator. The compound's detailed structural representation can be accessed through various chemical databases, which provide insights into its stereochemistry and potential binding sites on the NMDA receptor .
Dalzanemdor undergoes specific chemical reactions that facilitate its interaction with NMDA receptors. The primary reaction involves binding to the allosteric site of the receptor, enhancing its activity in conditions where receptor function is compromised, such as in neurodegenerative diseases. Preclinical studies have demonstrated that Dalzanemdor can restore long-term potentiation in models of NMDA receptor hypofunction, indicating its potential efficacy in reversing cognitive deficits caused by these conditions .
The mechanism of action for Dalzanemdor revolves around its role as a positive allosteric modulator of the NMDA receptor. By binding to this receptor, Dalzanemdor enhances glutamate-mediated synaptic transmission, which is crucial for learning and memory processes. This modulation is particularly effective under conditions of low receptor activity, such as low glutamate concentrations or reduced levels of endogenous modulators like 24(S)-hydroxycholesterol . Importantly, Dalzanemdor has shown to improve cognitive function without inducing seizures or neurotoxicity in animal models, a significant advantage over other NMDA receptor activators .
These properties suggest that Dalzanemdor has favorable pharmacokinetic characteristics for oral administration.
Dalzanemdor is primarily being investigated for its therapeutic potential in treating cognitive impairments associated with neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and Huntington's disease. Its ability to modulate NMDA receptor activity positions it as a promising candidate for restoring cognitive function in individuals suffering from these conditions . Additionally, it has been explored for other indications involving NMDA receptor hypofunction, including anti-NMDA receptor encephalitis and Smith-Lemli-Opitz syndrome .
CAS No.: 15302-16-6
CAS No.: 4430-97-1
CAS No.: 32986-79-1
CAS No.: 53905-12-7
CAS No.: 55337-75-2